2-(2-Bromophenyl)piperazine
Overview
Description
2-(2-Bromophenyl)piperazine is an organic compound with the empirical formula C10H13BrN2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of this compound can involve the Buchwald–Hartwig addition of N-Boc-piperazine to (2-bromophenyl)(2,4-dimethylphenyl)sulfane, followed by acidic deprotection . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a bromophenyl group . The piperazine ring is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The key step in the synthesis of this compound includes aza-Michael addition between diamine and the in situ generated sulfonium salt . Other reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Piperazine Derivatives in Therapeutic Development
Piperazine derivatives, including 2-(2-Bromophenyl)piperazine, are integral to the rational design of drugs across multiple therapeutic categories. A comprehensive review by Rathi et al. (2016) highlights the significance of piperazine in developing medications for central nervous system (CNS) disorders, cancer, cardiovascular diseases, and as imaging agents. Modifications to the piperazine nucleus significantly impact the pharmacological profile of the resulting compounds, underlining its versatility in drug discovery.
Piperazine and Morpholine in Medicinal Chemistry
The synthesis and pharmaceutical applications of piperazine and its analogues, as reviewed by Mohammed et al. (2015), reveal a broad spectrum of pharmacophoric activities. This underscores the ongoing advancements in synthetic methods for piperazine derivatives and their significant role in developing new therapeutic agents.
Antimicrobial Activity of Piperazine Derivatives
Piperazine-based compounds have shown promise in addressing drug-resistant strains of Mycobacterium tuberculosis (TB). Girase et al. (2020) focus on the anti-mycobacterial properties of piperazine derivatives, highlighting their potential against multidrug-resistant and extremely drug-resistant TB strains. This review emphasizes the importance of piperazine as a building block in the design of potent anti-TB molecules.
Piperazine's Role in Antidepressant Development
The presence of a piperazine substructure is a common feature in many marketed antidepressants. Kumar et al. (2021) critically analyze the role of piperazine in developing novel antidepressants. The review suggests that besides its favorable CNS pharmacokinetic profile, piperazine contributes significantly to the binding conformations of antidepressant agents, pointing to its crucial role in therapeutic efficacy.
Biological Potentials of Piperazines
The broad range of activities exhibited by piperazine and its derivatives, including antimicrobial, anti-tubercular, and anti-inflammatory effects, is comprehensively reviewed by Verma and Kumar (2017). This review showcases the importance of modifications in the piperazine moiety for achieving high efficacy, potency, and reduced toxicity in various biological applications.
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with gaba receptors . The piperazine moiety is frequently found in drugs and bioactive molecules due to its ability to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Mode of Action
Piperazine, a common structural motif in this compound, is known to be a gaba receptor agonist . As an agonist, it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which could result in flaccid paralysis of the worm .
Biochemical Pathways
Piperazine derivatives are known to be involved in various biochemical pathways due to their wide range of biological and pharmaceutical activity .
Pharmacokinetics
The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is known that piperazine derivatives have a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It is known that the physicochemical properties of the environment can affect the action of piperazine derivatives .
Safety and Hazards
Future Directions
Piperazine and its derivatives, including 2-(2-Bromophenyl)piperazine, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the development of novel synthesis methods and the exploration of their biological activities are potential future directions .
properties
IUPAC Name |
2-(2-bromophenyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTWPFQUEVKTCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661514 | |
Record name | 2-(2-Bromophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
910444-36-9 | |
Record name | 2-(2-Bromophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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